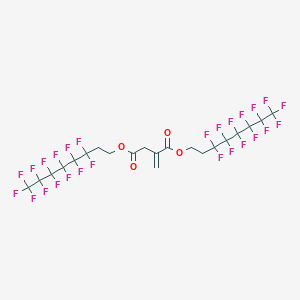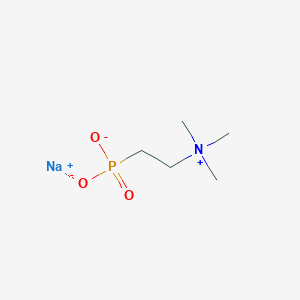
Sodium;trimethyl(2-phosphonatoethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;trimethyl(2-phosphonatoethyl)azanium is a quaternary ammonium salt with the molecular formula C5H13NO3P. This compound is known for its unique structure, which includes a phosphonate group and a quaternary ammonium group. It is used primarily in research settings and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;trimethyl(2-phosphonatoethyl)azanium typically involves the reaction of trimethylamine with a phosphonate ester. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The process may involve the use of solvents such as acetone and heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;trimethyl(2-phosphonatoethyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or thiolates are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of quaternary ammonium derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium;trimethyl(2-phosphonatoethyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of sodium;trimethyl(2-phosphonatoethyl)azanium involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The phosphonate group may also participate in biochemical pathways, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Trimethylamine: A simpler quaternary ammonium compound without the phosphonate group.
Phosphocholine: Contains a phosphonate group but differs in its overall structure.
Choline: A related compound with a similar quaternary ammonium group but different functional groups.
Uniqueness: Sodium;trimethyl(2-phosphonatoethyl)azanium is unique due to its combination of a quaternary ammonium group and a phosphonate group. This dual functionality allows it to participate in a wide range of chemical and biological reactions, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C5H13NNaO3P |
|---|---|
Molekulargewicht |
189.13 g/mol |
IUPAC-Name |
sodium;trimethyl(2-phosphonatoethyl)azanium |
InChI |
InChI=1S/C5H14NO3P.Na/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
LNJRNIQAISJSJV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCP(=O)([O-])[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


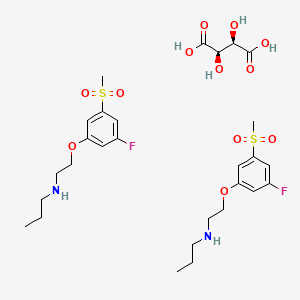
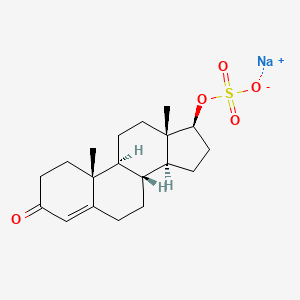
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
![2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-](/img/structure/B13421721.png)
![[4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
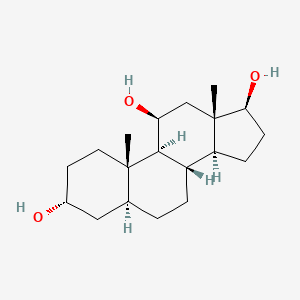
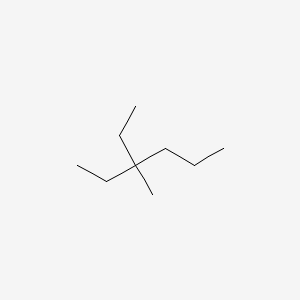

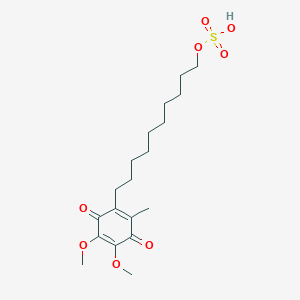
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
![(2,7-Dimethyl-2,4,6-octatrienylene)bis[triphenylphosphonium Bromide]](/img/structure/B13421763.png)

